molecular formula C19H25NO5 B144563 Nbbtu CAS No. 130472-70-7

Nbbtu

Katalognummer B144563
CAS-Nummer: 130472-70-7
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: BLTRPZNNRMSTTK-IIZJFRANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nbbtu, also known as N-benzyl-N-butyl-1,3-propanediamine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Nbbtu is a diamine compound that has a unique structure, making it an interesting molecule for synthesis and research.

Wirkmechanismus

The mechanism of action of Nbbtu is not fully understood, but it is believed to act as a bidentate ligand in catalytic reactions. The benzyl group acts as an electron-donating group, while the butyl group acts as an electron-withdrawing group, making Nbbtu an effective ligand for various catalytic reactions.

Biochemische Und Physiologische Effekte

There is limited research on the biochemical and physiological effects of Nbbtu. However, studies have shown that Nbbtu is relatively non-toxic and has low environmental impact, making it a promising compound for further research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Nbbtu is its high purity and stability, making it an ideal compound for use in laboratory experiments. However, one limitation is its relatively high cost compared to other ligands.

Zukünftige Richtungen

There are several future directions for research on Nbbtu. One area of research is the development of new catalytic reactions using Nbbtu as a ligand. Another area of research is the optimization of current synthesis methods to reduce the cost of Nbbtu production. Additionally, further research is needed to understand the biochemical and physiological effects of Nbbtu.
In conclusion, Nbbtu is a promising compound with significant potential in various scientific research applications. Its unique structure and properties make it an interesting molecule for synthesis and research. Further research is needed to fully understand the potential of Nbbtu and its applications in various fields.

Synthesemethoden

Nbbtu can be synthesized using a variety of methods, including the reaction of benzyl chloride and butylamine in the presence of a base catalyst. Another method involves the reaction of benzylamine and butyl chloride in the presence of a base catalyst. These methods have been optimized to produce high yields of Nbbtu with high purity.

Wissenschaftliche Forschungsanwendungen

Nbbtu has shown significant potential in various scientific research applications. One of the most notable applications is in the field of organic synthesis. Nbbtu can be used as a ligand in various catalytic reactions, including Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions. These reactions are important in the synthesis of pharmaceuticals, agrochemicals, and materials.

Eigenschaften

CAS-Nummer

130472-70-7

Produktname

Nbbtu

Molekularformel

C19H25NO5

Molekulargewicht

347.4 g/mol

IUPAC-Name

tert-butyl N-benzyl-N-[1-[(2R,6S)-2-hydroxy-5-oxo-2H-pyran-6-yl]ethyl]carbamate

InChI

InChI=1S/C19H25NO5/c1-13(17-15(21)10-11-16(22)24-17)20(18(23)25-19(2,3)4)12-14-8-6-5-7-9-14/h5-11,13,16-17,22H,12H2,1-4H3/t13?,16-,17+/m1/s1

InChI-Schlüssel

BLTRPZNNRMSTTK-IIZJFRANSA-N

Isomerische SMILES

CC([C@H]1C(=O)C=C[C@@H](O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

SMILES

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

Kanonische SMILES

CC(C1C(=O)C=CC(O1)O)N(CC2=CC=CC=C2)C(=O)OC(C)(C)C

Synonyme

6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose
6-(N-benzyl-N-tert-butoxycarbonylamino)-2,3,6,7-tetradeoxyhept-2-enopyranose-4-ulose, ((2alpha(S*),6beta)-(+-)) isomer
NBBTU

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.